4-((Isopropylamino)methyl)quinolin-2-ol
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Overview
Description
4-((Isopropylamino)methyl)quinolin-2-ol is a chemical compound with the molecular formula C13H16N2O and a molar mass of 216.28 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 4-((Isopropylamino)methyl)quinolin-2-ol typically involves the reaction of 4-(bromomethyl)quinolin-2(1H)-one with propan-2-amine in the presence of potassium carbonate as a base . The reaction is carried out in N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature. The reaction mixture is then concentrated and purified to obtain the desired product as a white solid.
Chemical Reactions Analysis
4-((Isopropylamino)methyl)quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-2-one derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the quinoline ring, to form various substituted quinoline compounds
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((Isopropylamino)methyl)quinolin-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((Isopropylamino)methyl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, they can inhibit the activity of certain enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
4-((Isopropylamino)methyl)quinolin-2-ol can be compared with other quinoline derivatives such as chloroquine, hydroxyquinoline, and amodiaquine. These compounds share a similar quinoline core structure but differ in their substituents, leading to variations in their biological activities and applications . The unique isopropylamino group in this compound distinguishes it from other quinoline derivatives, potentially offering different pharmacological properties and applications.
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Hydroxyquinoline: Known for its antimicrobial properties.
Amodiaquine: Another antimalarial drug with a quinoline core.
Properties
IUPAC Name |
4-[(propan-2-ylamino)methyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9(2)14-8-10-7-13(16)15-12-6-4-3-5-11(10)12/h3-7,9,14H,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQQGUSNTMKBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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